2,2,2-trifluoroethyl N-(cyclopropylmethyl)carbamate 2,2,2-trifluoroethyl N-(cyclopropylmethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1467290-37-4
VCID: VC2705368
InChI: InChI=1S/C7H10F3NO2/c8-7(9,10)4-13-6(12)11-3-5-1-2-5/h5H,1-4H2,(H,11,12)
SMILES: C1CC1CNC(=O)OCC(F)(F)F
Molecular Formula: C7H10F3NO2
Molecular Weight: 197.15 g/mol

2,2,2-trifluoroethyl N-(cyclopropylmethyl)carbamate

CAS No.: 1467290-37-4

VCID: VC2705368

Molecular Formula: C7H10F3NO2

Molecular Weight: 197.15 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-trifluoroethyl N-(cyclopropylmethyl)carbamate - 1467290-37-4

Description

2,2,2-trifluoroethyl N-(cyclopropylmethyl)carbamate is a fluorinated organic compound belonging to the class of carbamates. It features a unique molecular structure with a central carbon atom connected to a trifluoroethyl group and a cyclopropylmethyl group through an amide linkage. This compound is of significant interest in various scientific fields due to its distinctive physical and chemical properties, which are enhanced by the presence of trifluoromethyl groups .

Synthesis and Chemical Reactions

The synthesis of 2,2,2-trifluoroethyl N-(cyclopropylmethyl)carbamate involves specific chemical reactions that incorporate trifluoroethyl groups. These reactions can be tailored to produce the compound with desired properties for various applications. The compound can undergo several types of chemical reactions, although detailed mechanisms are not extensively documented in available sources.

Potential Applications

  • Pharmaceutical Intermediates: Its stability and reactivity make it suitable for use in synthesizing complex pharmaceutical compounds.

  • Chemical Synthesis: It can serve as a building block in various chemical reactions due to its carbamate functional group.

CAS No. 1467290-37-4
Product Name 2,2,2-trifluoroethyl N-(cyclopropylmethyl)carbamate
Molecular Formula C7H10F3NO2
Molecular Weight 197.15 g/mol
IUPAC Name 2,2,2-trifluoroethyl N-(cyclopropylmethyl)carbamate
Standard InChI InChI=1S/C7H10F3NO2/c8-7(9,10)4-13-6(12)11-3-5-1-2-5/h5H,1-4H2,(H,11,12)
Standard InChIKey XCHLBUONNDBCOH-UHFFFAOYSA-N
SMILES C1CC1CNC(=O)OCC(F)(F)F
Canonical SMILES C1CC1CNC(=O)OCC(F)(F)F
PubChem Compound 61068487
Last Modified Jul 21 2023

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197.1546 g/mol